![molecular formula C8H9BrOS B12897878 2-{[(2-Bromoprop-2-en-1-yl)sulfanyl]methyl}furan CAS No. 928836-37-7](/img/structure/B12897878.png)
2-{[(2-Bromoprop-2-en-1-yl)sulfanyl]methyl}furan
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Overview
Description
Preparation Methods
The synthesis of 2-(((2-Bromoallyl)thio)methyl)furan typically involves the reaction of 2-bromoallyl thiol with a furan derivative under specific conditions. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the use of palladium catalysts and boronic acids . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
2-(((2-Bromoallyl)thio)methyl)furan undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-(((2-Bromoallyl)thio)methyl)furan has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives have shown potential antibacterial and antifungal activities.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(((2-Bromoallyl)thio)methyl)furan involves its interaction with specific molecular targets. For instance, its antibacterial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact pathways and molecular targets can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Similar compounds to 2-(((2-Bromoallyl)thio)methyl)furan include other furan derivatives and thiophene derivatives. These compounds share structural similarities but may differ in their biological activities and chemical reactivity . For example:
Thiophene derivatives: Known for their applications in organic electronics and as corrosion inhibitors.
Other furan derivatives: Used in various medicinal and industrial applications, often with different functional groups that confer unique properties.
Biological Activity
The compound 2-{[(2-Bromoprop-2-en-1-yl)sulfanyl]methyl}furan , also known as 2-((2-bromoallyl)thio)methylfuran, has garnered attention in recent research due to its promising biological activities, particularly in the fields of antibacterial and antifungal applications. This article delves into the biological activity of this compound, summarizing key findings from various studies, including mechanisms of action, potential therapeutic applications, and synthesis-related insights.
Property | Value |
---|---|
CAS No. | 928836-37-7 |
Molecular Formula | C₈H₉BrOS |
Molecular Weight | 233.13 g/mol |
IUPAC Name | 2-(2-bromoprop-2-enylsulfanylmethyl)furan |
InChI Key | ONGITUNHBYIENS-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interactions with bacterial cell membranes and essential enzymes. Studies suggest that the compound may disrupt the integrity of bacterial membranes, leading to cell lysis, or inhibit critical enzymatic pathways necessary for bacterial survival.
Antibacterial and Antifungal Activities
Research has demonstrated that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance:
- Antibacterial Activity : The compound has shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. In one study, derivatives were tested for their ability to inhibit quorum sensing (QS), a process that plays a crucial role in bacterial virulence and biofilm formation. The most promising derivative demonstrated a QS inhibition rate between 60% and 80%, significantly reducing biofilm mass and viability .
- Antifungal Activity : In addition to its antibacterial properties, this compound's derivatives have also been evaluated for antifungal activity. The results indicated that certain derivatives could inhibit fungal growth effectively, suggesting potential applications in treating fungal infections .
Synthesis and Derivatives
The synthesis of this compound typically involves nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles. This flexibility allows for the creation of numerous derivatives that may enhance its biological activity or modify its pharmacokinetic properties.
Case Studies
- Quorum Sensing Inhibition : A study focused on the ability of furan derivatives to interfere with QS mechanisms in Staphylococcus aureus. The results indicated that specific compounds could effectively reduce biofilm formation and enhance the efficacy of existing antibiotics like fusidic acid when used in combination .
- Antifungal Screening : Another investigation assessed the antifungal properties of various furan derivatives, revealing several candidates with promising activity against common fungal pathogens. These findings highlight the potential for developing new antifungal agents based on furan structures .
Properties
CAS No. |
928836-37-7 |
---|---|
Molecular Formula |
C8H9BrOS |
Molecular Weight |
233.13 g/mol |
IUPAC Name |
2-(2-bromoprop-2-enylsulfanylmethyl)furan |
InChI |
InChI=1S/C8H9BrOS/c1-7(9)5-11-6-8-3-2-4-10-8/h2-4H,1,5-6H2 |
InChI Key |
ONGITUNHBYIENS-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CSCC1=CC=CO1)Br |
Origin of Product |
United States |
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